2-naphthol AS BI-beta-D-glucuronide

Overview

Description

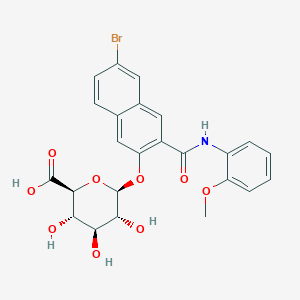

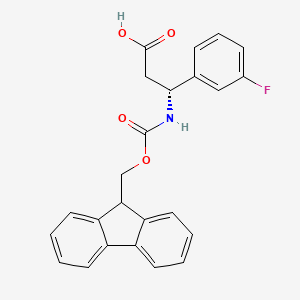

2-naphthol AS BI-beta-D-glucuronide is a β-D-glucosiduronic acid with a 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl substituent at the anomeric position . It is a chromogenic compound, which means it is a colorless, endogenous or exogenous pigment precursor that may be transformed by biological mechanisms into colored compounds . It is used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Molecular Structure Analysis

The molecular formula of this compound is C24H22BrNO9 . Its molecular weight is 548.34 g/mol . The InChI string representation of its structure isInChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 .

Scientific Research Applications

Histochemical Applications

2-naphthol AS BI-beta-D-glucuronide serves as a substrate in histochemical studies for demonstrating enzyme activity. For instance, it has been used to study the distribution of β-glucuronidase throughout mouse molar tooth development. Strongly positive reactions were observed in certain cellular components, indicating the enzyme's activity in various dental structures (Badrán, Leonard, & Provenza, 2004). This kind of application highlights the compound's utility in understanding cellular processes and enzyme localization in tissues.

Photocatalytic Degradation

The compound has been involved in studies exploring photocatalytic degradation, specifically in the formation of novel composite photocatalysts. One such study developed a g-C3N4/C@Bi2MoO6 composite that effectively degraded beta naphthol under visible-light irradiation. The improved photocatalytic activity was attributed to the efficient separation of photogenerated electrons and holes, showcasing the compound's role in environmental applications like pollutant degradation (Ma et al., 2017).

Biomarker Analysis

This compound has been used in biomarker analysis to measure human exposure to polycyclic aromatic hydrocarbons (PAHs). A method for measuring hydroxylated PAH metabolites in urine was developed, leveraging the compound for accurate biomarker detection. This application is crucial for epidemiological studies and understanding human exposure to environmental pollutants (Li et al., 2006).

Glucuronidation Studies

The compound is integral in studies focusing on glucuronidation, a vital metabolic pathway. Research on Caco-2 cells, for instance, has investigated the factors affecting glucuronidation activity, using alpha-Naphthol as a model substrate. Such studies are pivotal for drug development and understanding drug metabolism (Mizuma et al., 2004).

Catalysis and Etherification

This compound has also been explored in the context of catalysis, particularly in the etherification of 2-naphthol with ethanol over solid-acid catalysts. This research has implications for synthetic chemistry and industrial applications, demonstrating the compound's versatility and importance across different scientific fields (Kim et al., 2003).

Mechanism of Action

Target of Action

The primary target of 2-naphthol AS BI-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II metabolism of some substances within the body .

Mode of Action

this compound acts as a substrate for β-glucuronidase . When this compound comes into contact with β-glucuronidase, it undergoes a reaction facilitated by the enzyme, leading to the release of a chromogenic compound . This reaction is often used in histochemical demonstrations to visualize the presence and distribution of β-glucuronidase .

Biochemical Pathways

The interaction between this compound and β-glucuronidase is part of the larger glucuronidation pathway. This biochemical pathway is crucial for the detoxification and elimination of potentially harmful substances in the body . The reaction involving this compound can be used to study the activity of β-glucuronidase and, by extension, the functioning of the glucuronidation pathway .

Pharmacokinetics

As a substrate for β-glucuronidase, it is likely that its bioavailability and pharmacokinetic profile are influenced by the distribution and activity of this enzyme in the body .

Result of Action

The primary result of the action of this compound is the production of a chromogenic compound following its interaction with β-glucuronidase . This can be visualized using specific staining techniques, allowing for the detection and localization of β-glucuronidase activity in biological samples .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the activity of β-glucuronidase and, consequently, the reaction involving this compound . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the environment .

Safety and Hazards

The safety data sheet for 2-naphthol AS BI-beta-D-glucuronide recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it is recommended to transfer the substance to a suitable container for disposal .

Relevant Papers While I was unable to find specific papers on this compound, it is mentioned in various research contexts. For example, it has been used as a substrate for the histochemical demonstration of β-glucuronidase activity during sequential molar development in the Swiss albino mouse .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOOAEDFQKSZTC-NABGWTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 2-Naphthol AS-BI-beta-D-glucuronide in β-glucuronidase detection?

A1: 2-Naphthol AS-BI-beta-D-glucuronide acts as a substrate for β-glucuronidase. The enzyme hydrolyzes the glycosidic bond in the compound, releasing 2-naphthol AS-BI. This released compound then reacts with a diazonium salt present in the staining solution. This reaction forms a brightly colored, insoluble precipitate that deposits at the site of enzyme activity, allowing for visualization under a microscope. [, , ]

Q2: What are the advantages of using 2-Naphthol AS-BI-beta-D-glucuronide over other β-glucuronidase substrates?

A2: 2-Naphthol AS-BI-beta-D-glucuronide, when paired with an appropriate diazonium salt, offers advantages for histochemical staining:

- Increased Sensitivity: It can detect lower levels of β-glucuronidase activity compared to some other substrates. []

- Precise Localization: The reaction product is highly insoluble and precipitates rapidly, leading to a more precise localization of the enzyme within the cell. [, ]

- Versatility: It can be used with various diazonium salts, offering flexibility in choosing the desired color and intensity of the staining reaction. [, ]

Q3: What cell types or tissues show prominent β-glucuronidase activity when stained with 2-Naphthol AS-BI-beta-D-glucuronide?

A3: Research using this staining technique has revealed β-glucuronidase activity in various cell types and tissues, including:

- Bone: Osteoclasts and osteoblasts. []

- Teeth: Odontoblasts, ameloblasts, stratum intermedium, inner and outer enamel epithelium. []

- Kidney: Lysosomes within cells of the cortical tubules and loops of Henle, as well as mesangial cells. []

- HeLa Cells: Two lysosome populations, one clustered near the nucleus and another scattered throughout the cytoplasm. []

- C. Elegans: Pharynx, vulva (in hermaphrodites), and male tail. []

Q4: Can you discuss the use of 2-Naphthol AS-BI-beta-D-glucuronide in studying genetic mutations related to β-glucuronidase?

A4: Yes, this substrate has been instrumental in genetic studies involving β-glucuronidase. Researchers have used it to screen for and identify mutants of the nematode Caenorhabditis elegans that are deficient in β-glucuronidase activity. [] These mutants provide a model system for studying the gene encoding β-glucuronidase (gus-1 in C. elegans) and its regulation. [] Furthermore, this staining technique has been valuable in studying somatic cell hybrids to investigate the formation of active heteropolymeric β-glucuronidase. These studies provided insights into the subunit structure of the enzyme and the nature of mutations that can lead to β-glucuronidase deficiency. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)

![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)

![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)